molecular formula C35H45N7O8S B7980683 Hexyl 2-(4-(((5-((3-ethoxy-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methyl)amino)benzylidene)hydrazinecarboxylate methanesulfonate

Hexyl 2-(4-(((5-((3-ethoxy-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methyl)amino)benzylidene)hydrazinecarboxylate methanesulfonate

Cat. No.: B7980683
M. Wt: 723.8 g/mol
InChI Key: RBNQATDKOJAHSD-FYYJYIMFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex benzimidazole derivative featuring a pyridin-2-yl carbamoyl group, a hydrazinecarboxylate moiety, and a methanesulfonate counterion. The benzimidazole core is substituted with a methyl group at position 1, while the pyridin-2-yl group is linked via a 3-ethoxy-3-oxopropyl chain. The hydrazinecarboxylate segment is conjugated to a hexyl ester and a benzylidene group, forming a Schiff base-like structure. The methanesulfonate counterion enhances solubility and stability, making the compound suitable for pharmacological studies .

Properties

IUPAC Name

ethyl 3-[[2-[[4-[(E)-(hexoxycarbonylhydrazinylidene)methyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H41N7O5.CH4O3S/c1-4-6-7-10-21-46-34(44)39-37-23-25-12-15-27(16-13-25)36-24-31-38-28-22-26(14-17-29(28)40(31)3)33(43)41(20-18-32(42)45-5-2)30-11-8-9-19-35-30;1-5(2,3)4/h8-9,11-17,19,22-23,36H,4-7,10,18,20-21,24H2,1-3H3,(H,39,44);1H3,(H,2,3,4)/b37-23+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNQATDKOJAHSD-FYYJYIMFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)NN=CC1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4.CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCOC(=O)N/N=C/C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4.CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H45N7O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

723.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Hexyl 2-(4-(((5-((3-ethoxy-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methyl)amino)benzylidene)hydrazinecarboxylate methanesulfonate, commonly referred to as Dabigatran Etexilate Mesylate , is a complex organic compound with significant potential in the field of medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

  • Chemical Formula : C34H41N7O5·CH4O3S
  • Molecular Weight : 723.84 g/mol
  • CAS Number : 872728-81-9

The compound features a hydrazinecarboxylate structure, which is known for its reactivity and potential biological activity. The presence of various functional groups such as pyridine and benzimidazole contributes to its pharmacological properties.

Physical Properties

PropertyValue
AppearanceWhite to off-white powder
SolubilitySoluble in organic solvents
Melting PointNot specified
Boiling PointNot specified

Dabigatran Etexilate Mesylate functions primarily as an anticoagulant. It acts by inhibiting thrombin, a key enzyme in the coagulation cascade, thereby preventing the conversion of fibrinogen to fibrin. This mechanism is crucial in reducing the risk of thromboembolic events.

Pharmacodynamics

The compound exhibits a rapid onset of action with a peak effect typically observed within 1 to 3 hours post-administration. Its bioavailability is influenced by factors such as food intake and individual patient characteristics.

Case Studies and Research Findings

  • Anticoagulant Efficacy :
    • A clinical trial demonstrated that Dabigatran significantly reduced the incidence of stroke and systemic embolism in patients with non-valvular atrial fibrillation compared to warfarin, with a relative risk reduction of approximately 35% .
  • Safety Profile :
    • In studies assessing the safety of Dabigatran, bleeding events were noted but were generally manageable. The risk of major bleeding was found to be lower than that associated with traditional anticoagulants .
  • Comparative Studies :
    • A meta-analysis comparing Dabigatran to other anticoagulants indicated that it has a favorable risk-benefit profile, particularly in patients with renal impairment .

Research Data Table

The following table summarizes key research findings related to the biological activity of Dabigatran Etexilate Mesylate:

Study ReferenceObjectiveFindings
Stroke preventionReduced stroke risk by 35% compared to warfarin
Safety evaluationManageable bleeding events; lower major bleeding risk
Comparative efficacyFavorable profile in renal impairment

Scientific Research Applications

Anticoagulation Therapy

Dabigatran Etexilate Mesylate is primarily used as an oral anticoagulant. It acts as a direct thrombin inhibitor, preventing the formation of blood clots. This property makes it particularly useful in the treatment and prevention of thromboembolic disorders, including:

  • Atrial Fibrillation: The compound is effective in reducing the risk of stroke and systemic embolism in patients with non-valvular atrial fibrillation.
  • Venous Thromboembolism (VTE): It is indicated for the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE), as well as for the prevention of recurrent VTE.

Postoperative Thromboprophylaxis

Research has shown that Dabigatran Etexilate can be utilized in postoperative settings to prevent thromboembolic events following surgeries such as hip or knee replacement. Clinical trials have demonstrated its effectiveness compared to traditional anticoagulants like warfarin.

Case Study 1: Efficacy in Atrial Fibrillation

A clinical trial published in The New England Journal of Medicine evaluated the efficacy of Dabigatran Etexilate in patients with atrial fibrillation. The study found that patients receiving Dabigatran had a significantly lower incidence of stroke compared to those on warfarin, with a similar safety profile regarding major bleeding events .

Case Study 2: Safety Profile in Elderly Patients

A study focused on the safety and tolerability of Dabigatran Etexilate in elderly patients revealed that while there was an increased risk of bleeding, the overall benefits in preventing thromboembolic events outweighed these risks. This highlights the importance of individualized patient assessment when prescribing this medication .

Research Findings

Recent studies have explored various aspects of Dabigatran Etexilate, including:

  • Pharmacokinetics: Research indicates that the drug is rapidly absorbed and converted to its active form, dabigatran, which has a half-life suitable for once or twice daily dosing.
  • Drug Interactions: Studies have identified potential interactions with other medications that may affect its efficacy or safety, emphasizing the need for careful management in polypharmacy situations.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzimidazole-Based Analogues

Compound 1 : 5-(1H-Benzo[d]imidazol-2-yl)-2-methoxyaniline (8)

  • Structural Differences : Lacks the pyridin-2-yl carbamoyl and hydrazinecarboxylate groups. Features a methoxy substituent on the aromatic ring.
  • Synthesis: Synthesized via condensation of 1,2-diaminobenzene with 3-amino-4-methoxybenzaldehyde, followed by purification via silica chromatography and HPLC .
  • Applications : Primarily used in biochemical assays due to its planar aromatic structure, which facilitates DNA intercalation.

Compound 2 : Octyl (N-(5-(1H-benzo[d]imidazol-2-yl)-2-methoxyphenyl)sulfamoyl)carbamate (3)

  • Structural Differences : Contains a sulfamoyl carbamate group instead of the hydrazinecarboxylate moiety. The octyl chain enhances lipophilicity.
  • Synthesis: Derived from chlorosulfonylation and subsequent reaction with octanol .
  • Bioactivity : Exhibits antimicrobial properties due to sulfamoyl functionality, contrasting with the target compound’s hypothesized kinase inhibition .

Key Comparison :

Property Target Compound Compound 1 Compound 2
Molecular Weight (Da) ~780 (estimated) 255.3 487.6
LogP 2.8 (predicted) 1.9 4.2
Functional Groups Hydrazinecarboxylate, pyridinyl Methoxy Sulfamoyl carbamate
Bioactivity Kinase inhibition (hypothesized) DNA intercalation Antimicrobial
Sulfinyl and Sulfonyl Derivatives

Compound 3: 2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole

  • Structural Differences: Features a sulfinyl group instead of the hydrazinecarboxylate chain. The pyridine ring is substituted with a methoxyphenoxy group.
  • Synthesis : Oxidized using m-CPBA, with purification via alumina chromatography .
  • Stability : The sulfinyl group confers higher reactivity compared to the methanesulfonate counterion in the target compound, affecting shelf life .

Compound 4: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate

  • Structural Differences : A triazine-based sulfonylurea herbicide lacking the benzimidazole core.
  • Applications : Used as a pesticide, highlighting the divergent applications of sulfonyl groups compared to the target’s therapeutic focus .
Computational Similarity Analysis

Using Tanimoto coefficients and molecular fingerprints (e.g., Morgan fingerprints), the target compound shows ~65% similarity to aglaithioduline, a histone deacetylase (HDAC) inhibitor, due to shared aromatic and carbamate motifs . However, the pyridin-2-yl group reduces similarity to SAHA (a known HDAC inhibitor), underscoring the importance of substituent-specific activity .

Pharmacokinetic and Pharmacodynamic Insights

  • Solubility : The methanesulfonate counterion improves aqueous solubility (predicted logS = -3.2) compared to neutral benzimidazole derivatives (e.g., Compound 1, logS = -4.1) .
  • Metabolic Stability: The hydrazinecarboxylate moiety may undergo hydrolysis in vivo, analogous to metabolites like 3-({2-[(4Z)-5-carbamoyl-4H-imidazol-4-ylidene]hydrazin-1-yl}sulfanyl)-2-acetamidopropanoic acid .
  • Activity Cliffs: Minor structural changes (e.g., replacing methanesulfonate with methyl ester) could drastically alter bioactivity, as seen in sulfonylurea herbicides .

Preparation Methods

Formation of the Benzimidazole Core

The synthesis begins with the construction of the 1-methyl-1H-benzo[d]imidazole scaffold. A typical approach involves cyclocondensation of o-phenylenediamine derivatives with carboxylic acid analogues under acidic conditions. For instance, 5-nitro-1H-benzo[d]imidazole is alkylated using methyl iodide in the presence of potassium carbonate to introduce the 1-methyl group. Subsequent reduction of the nitro group to an amine enables functionalization at the 5-position.

Hydrazone Formation at the 2-Position

The critical hydrazinecarboxylate segment is introduced through condensation of 4-aminobenzaldehyde with hexyl hydrazinecarboxylate. This Schiff base formation is catalyzed by acetic acid in refluxing ethanol, producing the benzylidene hydrazine intermediate in 75–80% yield. Microwave-assisted synthesis has been explored to reduce reaction times from 12 hours to 45 minutes while maintaining comparable yields.

Installation of Hexyl Carbamate

Hexyl chloroformate reacts with the secondary amine generated from the benzimidazole-methylamine intermediate. As demonstrated in dabigatran syntheses, this step employs dichloromethane as the solvent with triethylamine to maintain a pH of 8–9. Dropwise addition of hexyl chloroformate at 0°C minimizes carbonate byproduct formation, yielding 86–90% of the carbamate product.

Methanesulfonate Salt Formation

Final protonation with methanesulfonic acid in acetone precipitates the target compound as a crystalline salt. Industrial protocols recommend slow acid addition (0.5 mL/min) at −10°C to control crystal morphology, followed by vacuum drying at 40°C for 5 hours to achieve 99.7% purity by HPLC.

Optimization of Reaction Conditions

Solvent Systems and Temperature Profiles

Reaction StepOptimal SolventTemperature RangeCatalysts/Additives
Benzimidazole alkylationDMF60–70°CK2CO3
CarbamoylationAnhydrous CH2Cl20–5°CTriethylamine (2 eq)
Hydrazone formationEthanolReflux (78°C)Acetic acid (5 mol%)
Carbamate couplingCHCl320–25°CTriethylamine (1.5 eq)
Salt formationAcetone−10–0°CMethanesulfonic acid (1.05 eq)

Data aggregated from demonstrate that polar aprotic solvents enhance reaction rates for nucleophilic substitutions, while protic solvents favor condensation reactions. The exothermic nature of carbamate formation necessitates precise temperature control to prevent decomposition.

Catalytic Effects and Stoichiometric Ratios

  • Triethylamine : Used in 1.5–2.0 equivalents during carbamoylation and carbamate steps to neutralize HCl. Excess base (>2.5 eq) leads to emulsion formation during workup.

  • Potassium carbonate : Employed in cyclization steps (3.0 eq) for deprotonation and elimination. Particle size (200–400 mesh) critically impacts reaction efficiency.

  • Methanesulfonic acid : Added in 5% molar excess (1.05 eq) to ensure complete salt formation while avoiding acid-catalyzed degradation.

Purification and Isolation Techniques

Chromatographic Methods

  • Flash chromatography : Silica gel (230–400 mesh) with gradient elution (hexanes → ethyl acetate → methanol) removes unreacted starting materials. The target compound typically elutes at 40% ethyl acetate.

  • Preparative HPLC : C18 columns (250 × 21.2 mm, 5 μm) with acetonitrile/0.1% formic acid (65:35) achieve >99% purity for analytical samples.

Crystallization Protocols

Solvent SystemCooling RateCrystal HabitPurity (%)
Ethyl acetate/hexanes0.5°C/minNeedles98.5
Acetone/waterRapid quenchPrisms99.2
Dichloromethane/ether−20°C agingIrregular plates97.8

Slow cooling from ethyl acetate/hexanes produces phase-pure material suitable for X-ray diffraction analysis. Industrial-scale processes favor acetone/water anti-solvent crystallization for its high throughput (85 kg/batch).

Yield Optimization Strategies

Critical Process Parameters

  • Carbamate coupling : Maintaining substrate concentration at 0.2–0.3 M prevents dimerization. Higher concentrations (>0.5 M) reduce yields by 15–20% due to intermolecular side reactions.

  • Salt formation : Stoichiometric control of methanesulfonic acid (1.00–1.05 eq) prevents free base contamination. Excess acid (>1.1 eq) necessitates costly rework steps.

  • Moisture control : Water content <300 ppm in dichloromethane during carbamoylation avoids hydrolysis of the chloroformate reagent.

Recycling and Byproduct Management

  • Mother liquors : Up to 40% of the product can be recovered through fractional crystallization of process streams.

  • Triethylamine hydrochloride : Neutralized with NaOH to regenerate triethylamine (82% recovery).

  • Unreacted hexyl chloroformate : Distilled under reduced pressure (45°C at 15 mmHg) for reuse in subsequent batches.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6)
δ 0.85 (t, J=6.6 Hz, 3H, C6H13), 1.25–1.45 (m, 8H, C2H5O and CH2), 2.98 (s, 3H, SO3CH3), 3.41 (q, J=7.0 Hz, 2H, OCH2CH3), 4.72 (s, 2H, NCH2), 7.25–8.50 (m, 9H, aromatic).

13C NMR (101 MHz, DMSO-d6)
δ 14.1 (C6H13), 39.8 (SO3CH3), 61.2 (OCH2CH3), 115.5–155.0 (aromatic carbons), 166.2 (C=O), 172.5 (COO).

Chromatographic Purity

HPLC Conditions :

  • Column: Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 μm)

  • Mobile phase: 0.1% H3PO4 (A)/acetonitrile (B)

  • Gradient: 30% B to 70% B over 15 min

  • Retention time: 8.92 min

  • Purity: 99.78% (area normalization)

Q & A

Q. What are the recommended synthetic routes for this compound, and how can intermediates be validated?

The synthesis involves sequential functionalization of the benzimidazole core. Key steps include:

  • Carbamoylation : Reacting 5-amino-1-methyl-benzimidazole with 3-ethoxy-3-oxopropyl pyridin-2-yl carbamoyl chloride under anhydrous conditions (DMF, 60°C, 12 hours).
  • Hydrazine coupling : Condensing the intermediate with 4-aminobenzaldehyde hydrazinecarboxylate using acetic acid as a catalyst.
  • Methanesulfonate salt formation : Treating the final product with methanesulfonic acid in ethanol. Intermediate validation requires TLC monitoring (silica gel, ethyl acetate/hexane 3:7) and HPLC purity checks (>95% by area normalization). Recrystallization from ethanol is critical for isolating the methanesulfonate salt.

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • FTIR : Confirm hydrazinecarboxylate (C=O stretch at ~1720 cm⁻¹) and pyridinyl N-H bending (~1580 cm⁻¹).
  • NMR (¹H/¹³C) : Key signals include the benzimidazole methyl group (δ ~3.8 ppm, singlet) and methanesulfonate protons (δ ~3.2 ppm, singlet).
  • HRMS : Validate molecular ion ([M+H]⁺ expected within 1 ppm error).
  • HPLC-UV : Use a C18 column (acetonitrile/0.1% TFA gradient) to assess purity.

Q. What safety measures are critical during handling and storage?

  • PPE : Nitrile gloves, lab coats, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • First aid : For skin contact, wash with 10% sodium bicarbonate; for eye exposure, irrigate with saline for ≥15 minutes.
  • Storage : Airtight containers at 4°C, segregated from oxidizing agents (e.g., peroxides).

Advanced Research Questions

Q. How can reaction yields be optimized during the hydrazine coupling step?

  • Solvent optimization : Switching from ethanol to DMF increases solubility of aromatic intermediates, improving yields by ~20%.
  • Catalyst screening : p-Toluenesulfonic acid (10 mol%) reduces side-product formation compared to acetic acid.
  • Kinetic control : Maintain pH 4–5 (adjusted with NH₄OAc) to suppress premature cyclization.
  • In-situ monitoring : Use Raman spectroscopy to track hydrazine consumption (peak at 1620 cm⁻¹).

Q. How to resolve discrepancies between observed and theoretical NMR spectra?

  • Dynamic effects : Rotameric equilibria in the pyridinyl-carbamoyl moiety can split signals (e.g., δ 7.3–7.6 ppm). Use variable-temperature NMR (25–60°C) to coalesce peaks.
  • Solvent artifacts : DMSO-d6 may induce shifts in hydrazine protons (δ 8.1–8.3 ppm); validate with CDCl₃.
  • 2D NMR : HSQC and HMBC correlations clarify ambiguous assignments (e.g., distinguishing benzylidene vs. hydrazine protons).

Q. What computational strategies predict reactivity in the carbamoylation step?

  • DFT calculations : At the B3LYP/6-31G* level, calculate transition-state energies for carbamoyl chloride attack on the benzimidazole amine.
  • Molecular dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using COMSOL Multiphysics.
  • Machine learning : Train models on analogous heterocyclic reactions (≥200 datasets) to predict optimal temperature (70–90°C) and catalyst loading (5–15 mol%).

Data Contradiction Analysis

Q. How to address conflicting HPLC purity results across batches?

  • System suitability checks : Ensure column integrity (theoretical plates >5000) and detector calibration.
  • Impurity profiling : Isolate byproducts via prep-HPLC and characterize via LC-MS. Common impurities include unreacted hydrazinecarboxylate (retention time ~12.5 min).
  • Statistical analysis : Apply ANOVA to batch data (n=5) to identify outliers (p < 0.05).

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Hydrazine Coupling

ParameterOptimal RangeImpact on Yield
Temperature70–80°C+25% efficiency
SolventDMF+20% solubility
Catalyst (p-TsOH)10 mol%-15% side-products
Reaction Time8–10 hoursPlateau after 10h

Reference : Adapted from analogous protocols in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.